alpha-TERPINEOL (PROPYL METHYL-D3)

Catalog No.
S851292
CAS No.
203633-12-9
M.F
C10H18O
M. Wt
157.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-TERPINEOL (PROPYL METHYL-D3)

CAS Number

203633-12-9

Product Name

alpha-TERPINEOL (PROPYL METHYL-D3)

IUPAC Name

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3

InChI Key

WUOACPNHFRMFPN-BMSJAHLVSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

alpha - Terpineol - d3

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O

Alpha-terpineol is a terpineol that is propan-2-ol substituted by a 4-methylcyclohex-3-en-1-yl group at position 2. It has a role as a plant metabolite.
alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).

alpha-Terpineol (propyl methyl-D3) is a highly pure, stable isotope-labeled monoterpene alcohol engineered specifically for use as an internal standard in advanced analytical workflows. Featuring a molecular weight of 157.27 g/mol and a minimum isotopic purity of 98 atom % D, this compound incorporates a three-deuterium mass shift at the propyl methyl group. In procurement and laboratory material selection, this specific D3-labeled standard is prioritized for isotope dilution gas chromatography-mass spectrometry (GC-MS) protocols, including regulatory frameworks such as EPA Method 1625C [1]. By providing an exact chemical match to endogenous alpha-terpineol with a distinct mass signature, it enables laboratories to achieve precise, matrix-agnostic quantification in complex environmental, botanical, and industrial samples.

Substituting alpha-Terpineol (propyl methyl-D3) with unlabeled structural analogs (e.g., linalool) or relying on external standard calibration fundamentally compromises quantitative accuracy in complex matrices. In dense sample environments like municipal sludges, botanical extracts, or essential oils, analytes experience severe and unpredictable matrix effects, including ion suppression and variable extraction recoveries [1]. A generic structural analog will not perfectly co-elute with alpha-terpineol, meaning it is subjected to a different matrix background at the exact moment of ionization, failing to accurately normalize the signal. Furthermore, utilizing lower-deuterated variants (e.g., D1 or D2) risks signal interference from the natural 13C isotopic envelope of the highly abundant native terpene . Only the exact D3-labeled compound provides the simultaneous chromatographic co-elution and sufficient mass segregation required for true isotope dilution mass spectrometry.

Matrix-Agnostic Recovery Correction in Complex Environmental Samples

In the analysis of semivolatile organic compounds using EPA Method 1625C, complex matrices such as municipal sludges induce significant extraction variability. Utilizing alpha-Terpineol (propyl methyl-D3) as an internal spiked standard allows for continuous isotope dilution correction. This methodology yields corrected quantitative accuracies consistently within the 90-110% range, whereas uncorrected external standard calibrations in identical matrices can exhibit recovery variances exceeding 40% due to physical losses and matrix binding [1].

Evidence DimensionQuantitative Accuracy / Recovery Variance
Target Compound Data90-110% corrected accuracy (Isotope Dilution with D3 standard)
Comparator Or Baseline>40% variance (External standard calibration)
Quantified DifferenceReduction of matrix-induced recovery error by over 30 percentage points.
ConditionsEPA Method 1625C GC-MS extraction and analysis of municipal sludges/wastewater.

Procuring the exact D3 standard is mandatory for regulatory compliance in environmental testing where absolute extraction recoveries are highly variable.

Exact Chromatographic Co-elution for Ionization Normalization

When quantifying terpenes in dense botanical extracts, the internal standard must experience the exact same ionization environment as the target analyte. Structural analogs like deuterated linalool fail this requirement, exhibiting retention time shifts (ΔRT > 1.0 min) that expose them to different co-eluting matrix components. alpha-Terpineol-D3 achieves near-perfect co-elution with native alpha-terpineol (ΔRT < 0.05 min on standard capillary columns), ensuring identical ion suppression or enhancement and reducing quantitative error margins to <2% compared to >15% with non-coeluting analogs .

Evidence DimensionRetention Time Shift (ΔRT) and Quantitative Error
Target Compound DataΔRT < 0.05 min; <2% error
Comparator Or BaselineΔRT > 1.0 min; >15% error (Structural analog standard)
Quantified DifferenceElimination of >13% quantitative error caused by temporal matrix shifts.
ConditionsCapillary GC-MS profiling of complex botanical/terpene matrices.

Selecting the exact isotopologue ensures the standard normalizes source-level matrix effects, preventing costly false-quantification in quality control.

Elimination of Isotopic Cross-Talk via +3 Da Mass Shift

A critical procurement factor for stable isotope standards is the magnitude of the mass shift. Using a D1 or D2 labeled standard risks signal interference from the natural 13C and 2H isotopic envelope of the highly abundant native terpene. The propyl methyl-D3 deuteration pattern provides a robust +3 Da mass shift (m/z 157 vs 154). This specific mass differential reduces natural isotopic cross-talk to <0.1%, maintaining a pristine baseline for the internal standard channel even when unlabeled alpha-terpineol is present at 100-fold higher concentrations .

Evidence DimensionIsotopic Cross-Talk / Baseline Interference
Target Compound Data<0.1% interference (+3 Da shift)
Comparator Or BaselineUp to 11% interference (+1 Da shift from natural 13C abundance)
Quantified Difference>100-fold reduction in baseline interference from the native analyte.
ConditionsHigh-concentration GC-MS profiling of alpha-terpineol.

The +3 Da shift guarantees that high concentrations of the natural product do not artificially inflate the internal standard signal, ensuring calibration linearity.

Regulatory Environmental Monitoring (EPA Method 1625C)

As directly supported by its matrix-agnostic recovery capabilities, alpha-Terpineol-D3 is explicitly designated as an internal standard (Compound 609) in EPA Method 1625C for quantifying semivolatile toxic organic pollutants in water, soil, and municipal sludges via isotope dilution GC-MS [1].

Botanical and Cannabis Terpene Profiling

Following from its exact chromatographic co-elution properties, this compound is essential for the accurate quantification of alpha-terpineol in complex plant extracts, where it corrects for severe matrix-induced ion suppression that structural analogs fail to capture [1].

Flavor and Fragrance Batch Certification

Driven by its +3 Da mass shift, this standard is utilized in industrial quality control to trace batch-to-batch consistency in essential oils, preventing isotopic cross-talk and baseline inflation in highly concentrated terpene matrices [1].

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.154595431 g/mol

Monoisotopic Mass

157.154595431 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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